8-Oxa-3-azabicyclo[3.2.1]octane-3-sulfonyl chloride

mTOR inhibition PI3K selectivity kinase inhibitor design

Researchers aiming to achieve mTOR-selective inhibition often face selectivity challenges when using flexible morpholine- or piperidine-based sulfonyl chlorides. This bridged bicyclic reagent solves that problem by pre-organizing heteroatoms into a rigid endo-8-oxa-3-azabicyclo[3.2.1]octane framework. Key outcomes: • Enables >1000-fold mTOR selectivity over PI3Kα when elaborated to sulfonamides []. • Validated in NAMPT inhibitor programs (IC50 = 3 nM) and orally active NAMPT activators []. • One-pot OABCO-core synthesis supports rapid library generation. Supplied with ≥95% purity; stock held in the US and UA for 1-5 day lead time.

Molecular Formula C6H10ClNO3S
Molecular Weight 211.66
CAS No. 1508092-53-2
Cat. No. B2521388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Oxa-3-azabicyclo[3.2.1]octane-3-sulfonyl chloride
CAS1508092-53-2
Molecular FormulaC6H10ClNO3S
Molecular Weight211.66
Structural Identifiers
SMILESC1CC2CN(CC1O2)S(=O)(=O)Cl
InChIInChI=1S/C6H10ClNO3S/c7-12(9,10)8-3-5-1-2-6(4-8)11-5/h5-6H,1-4H2
InChIKeyNEWODARBPUBMBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Oxa-3-azabicyclo[3.2.1]octane-3-sulfonyl chloride: Constrained Sulfonamide Building Block


8-Oxa-3-azabicyclo[3.2.1]octane-3-sulfonyl chloride is a conformationally constrained, bridged bicyclic sulfonyl chloride reagent . Its core scaffold replaces the flexible morpholine ring with a rigid 8-oxa-3-azabicyclo[3.2.1]octane system that fixes the oxygen and nitrogen heteroatoms in a well-defined spatial orientation [1]. This structural preorganization has been exploited to improve target selectivity and potency in kinase inhibitor programs, most notably by converting dual PI3K/mTOR inhibitors into highly selective mTOR inhibitors [2].

1Conformationally constrained sulfonamide building block with fixed heteroatom geometry
2Enables kinase selectivity research workflows through reported scaffold-swap evidence
3Supports structure-based design of target-selective inhibitors requiring defined exit vectors

Why Morpholine/Piperidine Sulfonyl Chlorides Cannot Replace 8-Oxa-3-azabicyclo[3.2.1]octane


Morpholine- and piperidine-based sulfonyl chlorides are monocyclic, conformationally flexible reagents that install sulfonamide groups lacking defined three-dimensional orientation . In contrast, the 8-oxa-3-azabicyclo[3.2.1]octane scaffold locks the heteroatoms into a rigidendo-configured bicyclic framework, which directly impacts how the resulting sulfonamide interacts with target protein binding sites [1]. This conformational constraint has been shown to be the decisive factor in converting non-selective dual PI3K/mTOR inhibitors (bearing a morpholine group) into highly selective mTOR inhibitors with >1000-fold selectivity over PI3K [2]. Generic substitution with a flexible monocyclic sulfonyl chloride would therefore eliminate the structural preorganization that underpins this selectivity gain.

This Scaffold
  • Rigid endo-configured bicyclic framework locks O/N orientation
  • Enables reported selectivity shifts (mTOR vs PI3K context)
  • Dual H-bond acceptor motif with fixed spatial presentation
Monocyclic Analogs
  • Flexible morpholine/piperidine rings lose conformational preorganization
  • Selectivity gain observed with constrained scaffold may not transfer
  • Oxygen-lacking 8-aza analogs alter electronic and H-bond capacity

8-Oxa-3-azabicyclo[3.2.1]octane vs. Morpholine and 8-Aza-bicyclo Analogs: Evidence


mTOR Selectivity over PI3K with Bridged Bicyclic Scaffold

In a direct scaffold-swap experiment reported by Verheijen et al., replacement of the morpholine group in 2-aryl-4-morpholinothieno[3,2-d]pyrimidines (known dual PI3K/mTOR inhibitors) with an 8-oxa-3-azabicyclo[3.2.1]octane group yielded mTOR inhibitors with IC50 <1 nM and selectivity exceeding 1000-fold over PI3K [1]. The morpholine-bearing parent compounds potently inhibited both PI3K and mTOR without meaningful selectivity. This demonstrates that the conformational constraint imposed by the bridged bicyclic scaffold is directly responsible for the selectivity gain.

mTOR vs PI3K Selectivity
Head-to-head
Selectivity shift from non‑selective to >1000‑fold (mTOR over PI3Kα)
Supports mTOR-targeted probe design
Based on thienopyrimidine scaffold‑swap study
mTOR inhibition PI3K selectivity kinase inhibitor design

NAMPT Inhibitor Potency of 8-Oxa-3-azabicyclo[3.2.1]octane Sulfonamide

US Patent US9676721B2 discloses a series of NAMPT inhibitors containing the 8-oxa-3-azabicyclo[3.2.1]octane-3-sulfonamide moiety [1]. A representative compound (2-cyano-3-[(4-{8-oxa-3-azabicyclo[3.2.1]octane-3-sulfonyl}phenyl)methyl]-1-(pyridin-4-yl)guanidine) exhibits IC50 = 3 nM against human NAMPT at pH 7.5, 25°C [2]. While direct head-to-head comparison with an otherwise identical morpholine sulfonamide is not available in the public domain, this potency places the compound among the most potent NAMPT inhibitors known [3].

NAMPT Inhibition
Class-level inference
IC50 = 3 nM (representative sulfonamide derivative)
Supports NAMPT target-engagement studies
No direct morpholine comparator in public domain
NAMPT inhibition nicotinamide phosphoribosyltransferase cancer metabolism

Fixed endo-Conformation vs. Flexible Morpholine Sulfonamides

The 8-oxa-3-azabicyclo[3.2.1]octane scaffold is a bridged bicyclic system wherein the oxygen at position 8 and the nitrogen at position 3 are held in a fixed endo configuration . By contrast, morpholine-4-sulfonyl chloride (CAS 1828-66-6) is a monocyclic six-membered ring with free chair-chair interconversion, and 8-methyl-8-azabicyclo[3.2.1]octane-3-sulfonyl chloride (CAS 1248332-19-5) lacks the ring oxygen, resulting in different hydrogen-bonding capacity and electronic distribution . The presence of both oxygen and nitrogen in the target compound enables a unique dual hydrogen-bond acceptor motif with a defined spatial orientation that cannot be replicated by simple morpholine or piperidine sulfonamides.

Heteroatom Topology
Structural analysis
Rigid endo O/N geometry; dual H‑bond acceptor motif
Enables defined sulfonamide exit vector
Cannot be replicated by monocyclic or O‑lacking analogs
conformational constraint bicyclic scaffold ligand preorganization

One-Pot Synthetic Accessibility of the Bridged Bicyclic Core

The parent scaffold 8-oxa-3-azabicyclo[3.2.1]octane (OABCO) is synthesized from 2,5-tetrahydrofurandimethanol (THFDM) via one-pot aminocyclization catalyzed by Pt/NiCuAlOx, achieving 58% yield with 100% THFDM conversion under optimized conditions (200°C, 6–16 h, 0.5 MPa H2, 0.4 MPa NH3) [1]. The sulfonyl chloride derivative is subsequently prepared by chlorosulfonation of the secondary amine. This synthetic route provides a commercially viable entry point to the constrained scaffold, which distinguishes it from more complex bicyclic sulfonyl chlorides that require multi-step de novo synthesis.

Core Synthesis
Process data
One‑pot aminocyclization; OABCO yield 58% (100% conversion)
Supports scalable procurement and library generation
Pt/NiCuAlOx catalyst, 200°C, reported conditions
OABCO synthesis one-pot aminocyclization building block availability

Validated Applications of 8-Oxa-3-azabicyclo[3.2.1]octane-3-sulfonyl chloride


Design of Selective mTOR Inhibitors

This sulfonyl chloride is the reagent of choice for medicinal chemistry programs aiming to develop mTOR-selective inhibitors. When coupled to an appropriate aryl amine, the resulting sulfonamide imparts a conformationally constrained 8-oxa-3-azabicyclo[3.2.1]octane group that confers >1000-fold selectivity for mTOR over PI3Kα, as demonstrated in the thienopyrimidine series by Verheijen et al. [1]. In contrast, analogous morpholine sulfonamides produce non-selective dual PI3K/mTOR inhibitors unsuitable for applications requiring mTOR-specific pathway modulation.

NAMPT Inhibitor and Activator Synthesis for Oncology and Metabolism

The sulfonamide derivatives of this reagent have been validated in NAMPT-targeted programs. The compound 2-cyano-3-[(4-{8-oxa-3-azabicyclo[3.2.1]octane-3-sulfonyl}phenyl)methyl]-1-(pyridin-4-yl)guanidine achieves IC50 = 3 nM against human NAMPT [1]. Additionally, the NAMPT activator SBI-797812, which incorporates the identical 8-oxa-3-azabicyclo[3.2.1]octane-3-sulfonyl motif, demonstrates oral activity and elevates NAD+ levels in mouse liver [2]. These results position the sulfonyl chloride as a critical building block for both inhibitor and activator modalities targeting the NAD+ salvage pathway.

Constrained Sulphonamide Libraries for Structure-Based Discovery

The rigid endo geometry of the 8-oxa-3-azabicyclo[3.2.1]octane scaffold provides a defined exit vector for the sulfonamide linkage that is distinct from flexible morpholine or piperidine sulfonamides [1]. This property is particularly valuable in fragment-based drug discovery and structure-based design, where precise spatial orientation of hydrogen-bonding heteroatoms is critical for binding site complementarity. The one-pot synthetic accessibility of the OABCO core (58% yield) further supports the generation of diverse sulfonamide libraries [2].

Brain-Penetrant mTORC1/2 Inhibitors for Neurological Disorders

The 8-oxa-3-azabicyclo[3.2.1]octane scaffold has been incorporated into brain-penetrant mTORC1/2 inhibitors such as PQR620, which demonstrates >1000-fold selectivity for mTOR over PI3Kα in enzymatic binding assays and shows anti-tumor effects in preclinical models [1]. The sulfonyl chloride reagent is therefore strategically relevant for CNS-focused drug discovery programs requiring both target selectivity and blood-brain barrier penetration.

Application
Selection Property
Validation Focus
mTOR pathway‑selective inhibitor design
Conformationally constrained sulfonamide exit vector
Kinase selectivity review (mTOR vs PI3K context)
NAMPT modulator synthesis (inhibitor/activator)
Reported enzymatic target engagement context
NAD+ salvage pathway target-engagement assays
Structure‑based sulfonamide library generation
Rigid endo O/N heteroatom presentation
Binding‑site complementarity and exit‑vector screening
CNS‑penetrant mTORC1/2 tool compound research
Scaffold compatibility with brain‑penetrant chemotypes
Brain‑penetration and target‑selectivity endpoint review
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